Cyclohexanone,2-(2-methoxyphenyl)-
Description
Cyclohexanone,2-(2-methoxyphenyl)- (CAS 2702-76-3) is a substituted cyclohexanone derivative featuring a 2-methoxybenzyl group attached to the cyclohexanone ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol . Key physicochemical properties include:
- Topological Polar Surface Area (PSA): 26.3 Ų
- logP (lipophilicity): 2.9
- Synthesis: Produced via benzylation reactions, with yields exceeding 90% under optimized conditions .
This compound is structurally related to psychoactive substances (e.g., NBOMe derivatives) and antimicrobial agents, but its specific applications remain understudied .
Properties
CAS No. |
2702-90-1 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10H,2,4,6,8H2,1H3 |
InChI Key |
RBQAWPVPHCHEHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to Cyclohexanone Derivatives
This method utilizes a Grignard reagent derived from 2-bromoanisole to functionalize cyclohexanone .
Procedure :
-
Step 1 : Generate the Grignard reagent by reacting 2-bromoanisole with magnesium in tetrahydrofuran (THF) at 55–65°C.
-
Step 2 : Add lithium chloride (0.75 equivalents) and dimethoxyethane to the Grignard solution, followed by dropwise addition of cyclohexanone at <30°C.
-
Oxidation : Oxidize the resulting secondary alcohol using TEMPO/NaOCl (see Section 3).
Key Data :
Advantages : Scalable for industrial production.
Limitations : Multi-step process requiring strict temperature control.
Catalytic Oxidation of 2-(2-Methoxyphenyl)cyclohexanol
This approach oxidizes the corresponding alcohol using hydrogen peroxide and a phosphotungstic acid catalyst .
Procedure :
-
Step 1 : Prepare 2-(2-methoxyphenyl)cyclohexanol via hydrogenation (e.g., using Raney nickel ).
-
Step 2 : React the alcohol with 30–50% H₂O₂ in a tubular reactor (70–90°C) using a molecular sieve-supported phosphotungstic acid catalyst.
-
Isolation : Extract with toluene or ethyl acetate and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 98.8% (Example 3 in ) |
| Reaction Time | 35 minutes (optimized flow) |
| Catalyst Lifespan | Reusable for 5 cycles |
Advantages : Environmentally friendly (H₂O₂ as oxidant), continuous flow capability.
Limitations : Requires specialized reactor setup.
Metal Hydride-Mediated Alkylation
This method employs sodium hydride (NaH) to facilitate the reaction between 2-methoxyphenylacetonitrile and cyclohexanone .
Procedure :
-
Step 1 : React 2-methoxyphenylacetonitrile with cyclohexanone in toluene using NaH (1.2 equivalents) at 25°C.
-
Step 2 : Hydrogenate the intermediate cyano compound using Raney nickel in methanol.
Key Data :
Advantages : Compatible with electron-rich aryl groups.
Limitations : Moderate yield in the alkylation step.
Friedel-Crafts Acylation of Anisole
Although less common, this method attaches a cyclohexanone-derived acyl group to anisole .
Procedure :
-
Step 1 : Generate cyclohexanone acyl chloride using oxalyl chloride.
-
Step 2 : Perform Friedel-Crafts acylation of anisole with AlCl₃ in dichloromethane at 0°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 40–60% (literature estimate) |
| Regioselectivity | Favors para position |
Advantages : Direct acylation route.
Limitations : Low regioselectivity for ortho substitution, side product formation.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Green Chemistry Rating |
|---|---|---|---|
| Cycloaddition | 96 | High | Moderate |
| Grignard | 83 | High | Low |
| Catalytic Oxidation | 98.8 | Medium | High |
| Metal Hydride | 65 | Medium | Moderate |
| Friedel-Crafts | 50 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone,2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone,2-(2-methoxyphenyl)- can be oxidized to 2-(2-methoxyphenyl)cyclohexanone-1-carboxylic acid.
Reduction: Reduction yields 2-(2-methoxyphenyl)cyclohexanol.
Substitution: Halogenation can produce 2-(2-halophenyl)cyclohexanone.
Scientific Research Applications
Cyclohexanone,2-(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone,2-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Structural and Functional Differences
- Substituent Effects: The 2-methoxybenzyl group in the target compound enhances lipophilicity (logP = 2.9) compared to simpler analogs like 2-(3-methylphenyl)-cyclohexanone (logP = 3.2) . Amino-substituted derivatives (e.g., 2-MeO-Ketamine, Methoxetamine) exhibit higher PSA values (~35 Ų) due to polar amino groups, influencing blood-brain barrier penetration and psychoactivity .
- Synthetic Accessibility: Non-amino derivatives (e.g., 2-(3-methylphenyl)-cyclohexanone) are synthesized in higher yields (>90%) compared to amino-substituted analogs, which require multi-step protocols .
Pharmacological and Regulatory Profiles
- Psychoactive Derivatives: 2-MeO-Ketamine and Methoxetamine are regulated under drug control laws due to their dissociative effects, mimicking ketamine but with prolonged activity .
- Safety Profiles: 2-(2,5-Dimethylphenoxy)-cyclohexanone is classified for acute oral toxicity (H302) and skin irritation, highlighting the impact of phenoxy substituents on hazard profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-methoxyphenyl)cyclohexanone?
- Methodology : The compound is typically synthesized via acid-catalyzed dehydration or organocatalytic methods. For example, iodine-catalyzed reactions with thiols yield arylthio derivatives under mild conditions . Another approach employs L-proline as an organocatalyst in DMF, enabling enantioselective synthesis through Michael addition, followed by purification via silica gel chromatography .
Q. Which spectroscopic techniques are critical for characterizing 2-(2-methoxyphenyl)cyclohexanone?
- Methodology :
- 1H/13C NMR : Used to confirm substituent positions and conformational flexibility. For instance, high-purity samples analyzed via 1H NMR show distinct peaks for methoxy and cyclohexanone protons .
- HRMS : Validates molecular weight and fragmentation patterns, as demonstrated in studies of structurally similar ketones .
- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-O stretching vibrations .
Q. What are the primary biological activities reported for this compound?
- Methodology : Derivatives exhibit antimicrobial and psychoactive properties. For example, 2-(1-hydroxycyclohexyl) analogs show antibacterial activity via mass spectral analysis . Structural analogs like methoxetamine (a ketamine derivative) interact with NMDA receptors, highlighting potential neuropharmacological applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereochemistry in synthesis?
- Methodology : Enantioselectivity is achieved using chiral catalysts like L-proline, which directs the stereochemical outcome in Michael additions. Solvent polarity (e.g., DMF vs. ethanol) and temperature (room temperature vs. heated) significantly influence diastereomer ratios . Crystallographic studies (e.g., single-crystal X-ray diffraction) are critical for confirming stereochemical assignments .
Q. What structural factors influence the compound’s reactivity in oxidation or reduction reactions?
- Methodology :
- Oxidation : The methoxy group’s electron-donating effect stabilizes intermediates, favoring 4-oxo derivatives .
- Reduction : Steric hindrance from the 2-methoxyphenyl group slows hydrogenation of the cyclohexanone ring, as seen in analogs like 4-hydroxy-2,2-dimethylcyclohexanone .
- Data Table :
| Reaction Type | Product | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | 4-Oxo derivative | H2O2, acidic | 65–78 | |
| Reduction | Cyclohexanol derivative | NaBH4, EtOH | 50–62 |
Q. How do substitution patterns on the aromatic ring modulate biological activity?
- Methodology : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance binding to biological targets. For example, 2-methoxy substitution in methoxetamine increases NMDA receptor affinity compared to non-substituted analogs . Computational docking and in vitro assays (e.g., MTT for cytotoxicity) validate these interactions .
Data Contradiction & Resolution
Q. How to resolve discrepancies in reported yields for iodine-catalyzed vs. organocatalytic syntheses?
- Analysis : Iodine catalysis (65–78% yield) may produce higher impurities due to side reactions, whereas organocatalysis (50–70% yield) offers better stereocontrol but lower efficiency.
- Resolution : Optimize iodine-catalyzed reactions by reducing reaction time or using scavengers for byproducts. For organocatalysis, explore co-catalysts to improve yield without compromising enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
